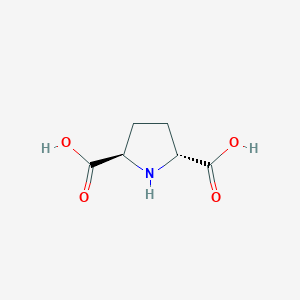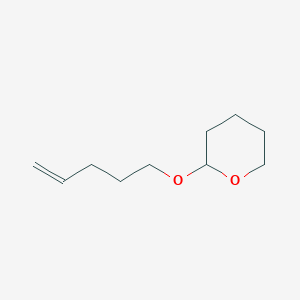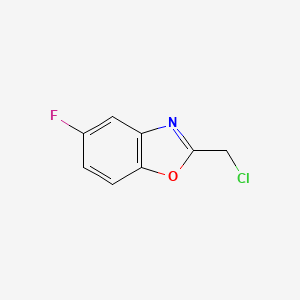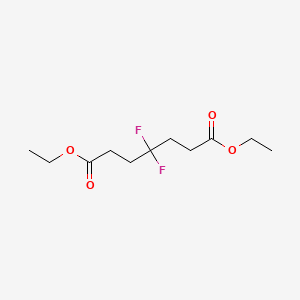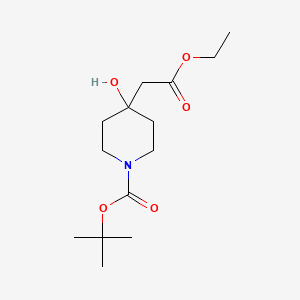
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound . It is a derivative of N-Boc piperazine .
Synthesis Analysis
This compound can be synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The synthesis of this compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the molecule adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis and Molecular Structure Analysis
- Summary of the Application: The compound was synthesized and its molecular structure was analyzed using X-ray diffraction .
- Methods of Application or Experimental Procedures: The compound was synthesized via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .
- Results or Outcomes: The crystal and molecular structure of the compound was reported. The compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .
Application 2: Biological Evaluation
- Summary of the Application: Two derivatives of N-Boc piperazine, including “Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate”, were synthesized and evaluated for their biological activities .
- Methods of Application or Experimental Procedures: The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of the compounds were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes: The compounds were found to be moderately active against several microorganisms .
Application 3: Building Blocks in Organic Synthesis
- Summary of the Application: Compounds like “Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate” serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures: These compounds can be used in various organic reactions to synthesize new compounds. The specific methods of application or experimental procedures would depend on the particular reaction or synthesis being performed .
- Results or Outcomes: The outcomes of these syntheses can vary widely, resulting in a range of new compounds with potential applications in areas such as pharmaceuticals, materials science, and more .
Application 4: Chemical Building Block
- Summary of the Application: This compound is available for purchase from chemical suppliers, suggesting that it may be used as a building block in the synthesis of other complex molecules .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular reaction or synthesis being performed .
- Results or Outcomes: The outcomes of these syntheses can vary widely, resulting in a range of new compounds with potential applications in areas such as pharmaceuticals, materials science, and more .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-19-11(16)10-14(18)6-8-15(9-7-14)12(17)20-13(2,3)4/h18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZDGIBSUOHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440483 | |
| Record name | tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
CAS RN |
401811-97-0 | |
| Record name | tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

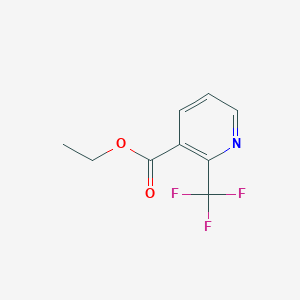
![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
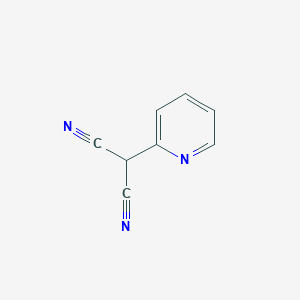
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)
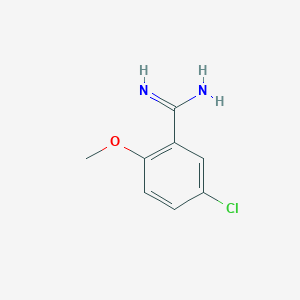
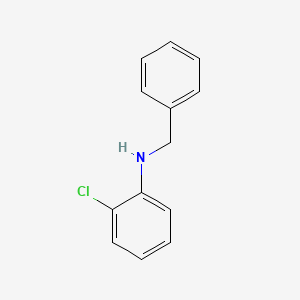
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
